molecular formula C2H6N- B8581999 Dimethylazanide CAS No. 34285-60-4

Dimethylazanide

Cat. No. B8581999
Key on ui cas rn: 34285-60-4
M. Wt: 44.08 g/mol
InChI Key: QKIUAMUSENSFQQ-UHFFFAOYSA-N
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Patent
US06800420B2

Procedure details

300 mmol of Methylacrylic acid (MAA) and 200 mmol of chloromethyl trimethylsilane were dissolved in 400 ml of dimethylamide. Potassium carbonate was added to the solution and heated to 90° C. and stirred for 5 hours. Next, the reaction solution was filtered. The filtrate was added to a sodium hydrogen carbonate solution, extracted with ether and pure water respectively, dried, filtered, and concentrated to obtain trimethylsilanylmethyl methylacrylate (TMSA) having the formula (i) below
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:6])[C:3]([OH:5])=[O:4].Cl[CH2:8][Si:9]([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+]>C[N-]C>[CH3:6][C:2](=[CH2:1])[C:3]([O:5][CH2:8][Si:9]([CH3:12])([CH3:11])[CH3:10])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mmol
Type
reactant
Smiles
CC(C(=O)O)=C
Name
Quantity
200 mmol
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C[N-]C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Next, the reaction solution was filtered
ADDITION
Type
ADDITION
Details
The filtrate was added to a sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether and pure water respectively
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C(=O)OC[Si](C)(C)C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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